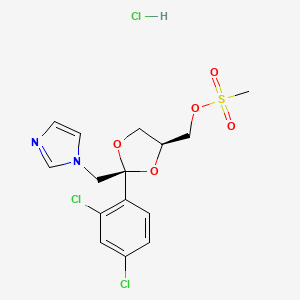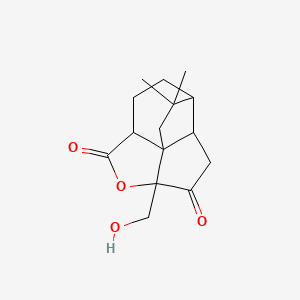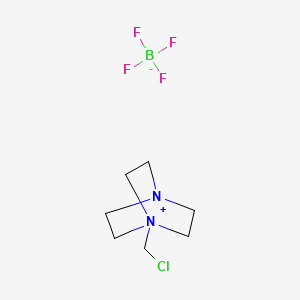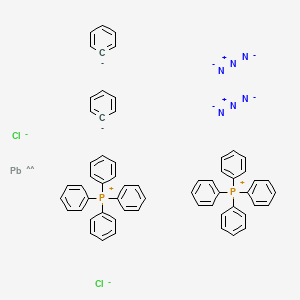
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 282-252-3, also known as 1,2,3-Propanetriol, homopolymer, diisooctadecanoate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetriol, homopolymer, diisooctadecanoate typically involves the polymerization of 1,2,3-Propanetriol (glycerol) with isooctadecanoic acid. The reaction is carried out under controlled conditions, often involving catalysts to facilitate the esterification process. The reaction conditions include maintaining a specific temperature range and pressure to ensure the desired polymerization and esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperatures. The process is monitored to ensure consistency in the quality of the final product. The use of advanced catalysts and purification techniques helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Propanetriol, homopolymer, diisooctadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Propanetriol, homopolymer, diisooctadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism by which 1,2,3-Propanetriol, homopolymer, diisooctadecanoate exerts its effects involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. Its ester groups play a crucial role in these interactions, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Propanetriol, homopolymer, dioleate
- 1,2,3-Propanetriol, homopolymer, distearate
Uniqueness
1,2,3-Propanetriol, homopolymer, diisooctadecanoate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
84145-27-7 |
|---|---|
Fórmula molecular |
C15H17Cl3N2O5S |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C15H16Cl2N2O5S.ClH/c1-25(20,21)23-8-12-7-22-15(24-12,9-19-5-4-18-10-19)13-3-2-11(16)6-14(13)17;/h2-6,10,12H,7-9H2,1H3;1H/t12-,15+;/m0./s1 |
Clave InChI |
AOZVYCWQGCZSPV-SBKWZQTDSA-N |
SMILES isomérico |
CS(=O)(=O)OC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl |
SMILES canónico |
CS(=O)(=O)OCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















